Monoamine Transporter Release Selectivity: 6-IT vs 5-IT vs MDMA
In a direct head-to-head comparison using in vitro release assays in rat brain synaptosomes, 6-IT demonstrated a fundamentally different transporter release profile from its positional isomer 5-IT and from the reference compound MDMA. 6-IT displayed greater potency for release at the serotonin transporter (SERT) over the dopamine transporter (DAT), whereas 5-IT exhibited the opposite selectivity [1]. This divergent transporter selectivity represents a quantifiable, mechanism-based differentiation that governs downstream in vivo pharmacology [1].
| Evidence Dimension | Monoamine transporter release selectivity ratio (relative potency DAT vs SERT) |
|---|---|
| Target Compound Data | 6-IT: greater potency for release at SERT over DAT |
| Comparator Or Baseline | 5-IT: greater potency for release at DAT over SERT; MDMA: non-selective releasing profile |
| Quantified Difference | Qualitative directional selectivity difference: 6-IT favors SERT, 5-IT favors DAT |
| Conditions | Rat brain synaptosomes; in vitro release assays at DAT, NET, and SERT; concurrent testing of all three compounds |
Why This Matters
This transporter selectivity difference dictates that 6-IT cannot substitute for 5-IT or MDMA in any research protocol where specific monoaminergic pathway engagement is a critical experimental variable.
- [1] Marusich JA, Antonazzo KR, Blough BE, Brandt SD, Kavanagh PV, Partilla JS, Baumann MH. The new psychoactive substances 5-(2-aminopropyl)indole (5-IT) and 6-(2-aminopropyl)indole (6-IT) interact with monoamine transporters in brain tissue. Neuropharmacology. 2016;101:68-75. doi:10.1016/j.neuropharm.2015.09.004. View Source
